(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid

説明

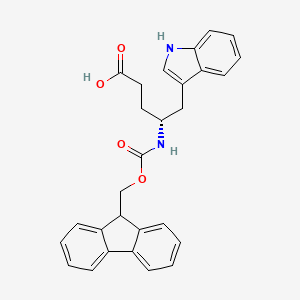

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a reagent like indole-3-acetic acid.

Final Assembly: The protected amino acid is then coupled with the indole derivative under peptide coupling conditions, typically using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反応の分析

Types of Reactions

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid undergoes several types of chemical reactions:

Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Various oxidized indole derivatives.

Reduction: The free amino acid without the Fmoc group.

Substitution: Functionalized indole derivatives with different substituents on the indole ring.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis :

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without significant side reactions. This method is particularly advantageous for synthesizing peptides containing multiple tryptophan residues, which are prone to degradation under harsher conditions associated with Boc (tert-butyloxycarbonyl) chemistry .

Table 1: Comparison of Fmoc and Boc Chemistry in Peptide Synthesis

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Deprotection Conditions | Mild (piperidine) | Harsh (strong acids) |

| Yield | Higher yields for complex peptides | Lower yields for complex peptides |

| Side Reactions | Minimal | Significant |

| Compatibility with Tryptophan | Excellent | Poor |

Drug Development

The compound is valuable in pharmaceutical research, particularly for developing new drug candidates targeting indole-related pathways. Its structural properties allow it to mimic natural substrates in biological systems, making it suitable for designing inhibitors that can modulate specific protein interactions involved in disease processes like cancer and neurodegenerative disorders .

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways such as STAT3. These compounds have been identified as selective inhibitors that do not induce cytotoxicity at effective concentrations, highlighting their potential as therapeutic agents .

Bioconjugation

This compound is also utilized in bioconjugation techniques, where it facilitates the attachment of biomolecules to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents by allowing targeted delivery to diseased tissues .

Neuroscience Research

Due to its indole component, this compound is being explored in neuroscience for potential applications in treating mood disorders and neurodegenerative diseases. Indole derivatives are known to influence serotonin pathways, making them candidates for developing novel antidepressants and neuroprotective agents .

Protein Engineering

In protein engineering, this compound can be incorporated into proteins to study structure-function relationships. This integration aids in enhancing protein stability and understanding the effects of specific amino acid substitutions on protein behavior .

作用機序

The mechanism of action of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid involves:

Molecular Targets: The compound interacts with amino groups in peptides, protecting them during synthesis.

Pathways Involved: It participates in peptide coupling reactions, facilitating the formation of peptide bonds.

類似化合物との比較

Similar Compounds

Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group.

Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.

Uniqueness

Fmoc Protection: The use of the Fmoc group provides a unique advantage in peptide synthesis due to its stability and ease of removal.

Indole Moiety: The presence of the indole ring offers additional functionalization possibilities, making it versatile for various applications.

This detailed article provides a comprehensive overview of (R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-Fmoc-4-amino-5-(3-indolyl)pentanoic acid is a chiral amino acid derivative notable for its unique structure, which combines an indole moiety with a pentanoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its potential biological activities and applications.

- Molecular Formula : C₂₈H₂₆N₂O₄

- Molecular Weight : Approximately 454.52 g/mol

- Appearance : White to off-white solid

The compound is primarily utilized as a building block in peptide synthesis, allowing for the introduction of structural diversity into peptides that target specific biological pathways .

Antiviral and Anticancer Properties

The indole structure present in this compound is associated with various biological activities, including:

- Antiviral Activity : Indole derivatives have been reported to exhibit antiviral properties, particularly against HIV and other viruses. The specific interactions of this compound with viral proteins may contribute to its potential as an antiviral agent.

- Anticancer Activity : Research indicates that compounds with indole moieties can inhibit tumor growth and proliferation. The compound's structural features suggest it may interact with cellular mechanisms involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tryptophan | Natural amino acid; indole ring | Precursor to serotonin; essential amino acid |

| 5-Hydroxytryptophan | Hydroxylated derivative of tryptophan | Involved in serotonin synthesis |

| Indole-3-acetic acid | Plant hormone; indole moiety | Regulates plant growth |

| This compound | Protected form with FMOC group | Similar biological activities as above |

This table highlights the unique aspects of this compound, particularly its combination of protective groups and structural complexity compared to simpler indole derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are not extensively documented, research on related compounds indicates promising avenues for exploration:

- Peptide Synthesis : The use of this compound in peptide synthesis has shown improved yields due to the mild conditions associated with Fmoc chemistry compared to traditional Boc methods. This is particularly advantageous for synthesizing peptides containing multiple tryptophan residues .

- Targeted Drug Development : Ongoing studies are exploring the potential of indole derivatives, including this compound, as leads for developing new antiviral and anticancer agents. The specificity of these compounds towards particular biological targets presents opportunities for therapeutic advancements .

特性

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIRRUTUJSIFI-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-01-5 | |

| Record name | (R)-Fmoc-4-amino-5-(1h-indol-3-yl)-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。